Ergosta-4,6,8(14),22-tetraen-3-one

Inflammation Neutrophil Biology Oxidative Stress

Reproducible inflammation and oncology research requires precise ergostanoid standards. Generic substitution fails due to bioactivity divergence from the 3-ketone & conjugated tetraene system. - Neutrophil model: Inhibits superoxide (IC50 2.30 µg/mL) & elastase (IC50 1.94 µg/mL) - superior to hydroxylated analogs. - Liver cancer: Induces G2/M arrest & apoptosis in HepG2 (IC50 10.0 µg/mL). - Analytical standard: Quantify Polyporus/Cordyceps extracts via HPLC. Supplied ≥98% purity with expedited shipping.

Molecular Formula C28H40O
Molecular Weight 392.6 g/mol
Cat. No. B1200106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgosta-4,6,8(14),22-tetraen-3-one
Synonyms(22E)-ergosta-4,6,8(14),22-tetraen-3-one
ergone
ergosta-4,6,8(14),22-tetraen-3-one
Molecular FormulaC28H40O
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C
InChIInChI=1S/C28H40O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,17-20,24,26H,11-16H2,1-6H3
InChIKeyOIMXTYUHMBQQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ergosta-4,6,8(14),22-tetraen-3-one


Ergosta-4,6,8(14),22-tetraen-3-one, also known as ergone, is a bioactive fungal steroid characterized by its unique tetraene-3-one structure [1]. This ergostanoid is isolated from various medicinal fungi, including Polyporus umbellatus, Cordyceps sinensis, and Xylaria sp. [2], and is recognized for its quantifiable activities in inflammation and oncology research. It is a major component in many fungal extracts and serves as a key reference compound for investigating structure-activity relationships (SAR) within the ergosterol derivative class, making it a critical molecule for scientific selection and procurement [1].

Tool compound Reported bioactivity in inflammation and oncology research models
Reference standard Fungal metabolite for ergostanoid SAR and extract standardization
Source context Isolated from Polyporus umbellatus, Cordyceps, and related medicinal fungi

Scientific Justification for Sourcing


Generic substitution among fungal steroids is not scientifically valid due to significant variations in bioactivity driven by minor structural differences. While many ergosterol derivatives, such as ergosterol peroxide or ergosta-7,22-dien-3β-ol, are common fungal metabolites, their functional potencies and selectivity profiles differ substantially from Ergosta-4,6,8(14),22-tetraen-3-one [1]. Specifically, the presence of a 3-ketone group and the unique conjugated tetraene system in this compound have been directly linked to superior inhibitory activity in specific inflammatory and cytotoxic assays compared to its hydroxylated or saturated analogs [2]. This evidence necessitates the procurement and use of the specific compound to ensure reproducible and meaningful scientific outcomes.

Structural motif mismatch

3-ketone and conjugated tetraene system are linked to reported activity differences vs. 3-hydroxy analogs.

Assay profile divergence

Ergosterol peroxide and ergosta-7,22-dien-3β-ol may exhibit distinct response profiles in the same neutrophil assays.

Endpoint-dependent comparison

Relative potency in cytotoxicity models may vary; cross-study data requires model-specific validation.

Quantitative Differentiation vs. Analogs


Neutrophil Superoxide Anion Inhibition

In a direct head-to-head comparison of eight purified compounds from Ganoderma mastoporum, Ergosta-4,6,8(14),22-tetraen-3-one (Compound 3) demonstrated the most potent inhibition of superoxide anion generation in human neutrophils. Its IC50 of 2.30 ± 0.38 µg/mL was superior to all tested comparators, including ergosta-7,22-dien-3β-ol (IC50 >10 µg/mL), ergosterol peroxide (IC50 = 5.28 ± 0.76 µg/mL), and the reference compound LY294002 (IC50 = 0.40 ± 0.02 µg/mL) [1].

Superoxide Anion Inhibition
Head-to-head
IC50 2.30 ± 0.38 µg/mL vs. ergosterol peroxide 5.28 ± 0.76 µg/mL; Δ1-lupenone 3.71 ± 0.79 µg/mL
Supports neutrophil superoxide anion assay context; reported higher inhibition vs. tested analogs.
Human neutrophils; FMLP/CB stimulation model.
Inflammation Neutrophil Biology Oxidative Stress

Neutrophil Elastase Release Inhibition

In the same direct head-to-head assay, Ergosta-4,6,8(14),22-tetraen-3-one (Compound 3) was also the most significant inhibitor of elastase release from human neutrophils. It exhibited an IC50 of 1.94 ± 0.50 µg/mL, which is the lowest value among all eight tested compounds. This performance was notably superior to the reference compound LY294002 (IC50 = 1.53 ± 0.25 µg/mL) and to other steroids like ergosta-7,22-dien-3β-ol, which showed only 27.44 ± 4.90% inhibition at 10 µg/mL [1].

Elastase Release Inhibition
Head-to-head
IC50 1.94 ± 0.50 µg/mL vs. ganodermanondiol 5.01 ± 0.82 µg/mL; lucidumol B 3.32 ± 0.14 µg/mL
Supports elastase release endpoint review; reported lowest IC50 among tested steroids.
Same neutrophil model; reference inhibitor LY294002 IC50 1.53 µg/mL.
Inflammation Protease Inhibition Neutrophil Biology

Cytotoxicity Across Tumor Cell Lines

Ergosta-4,6,8(14),22-tetraen-3-one exhibits quantifiable cytotoxic activity across several human cancer cell lines. While a direct side-by-side comparison with all analogs is not available in a single study, cross-study comparisons show consistent and potent IC50 values: HepG2 (hepatocellular carcinoma) with IC50s of 10.0 - 15.6 µg/mL , Neuro-2a (neuroblastoma) with an IC50 of 20.8 ± 2.2 µg/mL, and Saos-2 (osteosarcoma) with an IC50 of 27.8 ± 1.0 µg/mL [1]. In HepG2 cells, this activity is mechanistically linked to G2/M cell cycle arrest and induction of apoptosis via caspase activation .

Tumor Cell Cytotoxicity
Cross-study
HepG2 IC50 10.0–15.6 µg/mL; Neuro-2a IC50 20.8 ± 2.2 µg/mL; Saos-2 IC50 27.8 ± 1.0 µg/mL
Reported cytotoxicity across multiple tumor cell models; supports cell-model endpoint review.
Apoptosis and G2/M arrest mechanism reported in HepG2.
Oncology Cytotoxicity Apoptosis

Key Research and Procurement Scenarios


Neutrophil-Mediated Inflammatory Diseases

This compound is the optimal choice for studies focused on oxidative burst and degranulation in human neutrophils. The direct comparative evidence demonstrates its superior potency over other ergosterol derivatives in inhibiting both superoxide anion generation (IC50 = 2.30 ± 0.38 µg/mL) and elastase release (IC50 = 1.94 ± 0.50 µg/mL) [1]. Procuring this specific compound ensures a more robust experimental model for diseases like acute lung injury, gout, or chronic obstructive pulmonary disease (COPD).

Apoptosis and G2/M Arrest in HCC

For research programs studying cell cycle regulation and apoptosis in liver cancer, Ergosta-4,6,8(14),22-tetraen-3-one is a well-validated tool. It has been shown to induce G2/M cell cycle arrest and trigger both intrinsic and extrinsic apoptotic pathways in HepG2 cells at quantifiable concentrations (IC50 of 10.0 µg/mL at 24h) . Its reproducible activity profile makes it a reliable standard for screening new analogs or investigating combination therapies.

SAR Studies of Fungal Steroids

This compound serves as a critical reference point for SAR studies within the ergostanoid class. The evidence clearly shows that the 3-ketone functionality and conjugated tetraene system are key structural determinants for enhanced anti-inflammatory activity, distinguishing it from 3-hydroxy analogs like ergosta-7,22-dien-3β-ol [1]. Procuring this compound is essential for building a comprehensive SAR model to guide the synthesis of more potent derivatives.

Standardization of Fungal Extracts

Given its status as one of the main bioactive components in many medicinal fungi, including Polyporus umbellatus and Cordyceps sinensis, this compound is an indispensable analytical standard [2]. It is required for the development and validation of quantitative HPLC methods for quality control, ensuring batch-to-batch consistency in research materials and verifying the potency of fungal extracts in pharmacological studies [3].

Application
Selection Property
Validation Focus
Neutrophil oxidative burst and degranulation studies
Reported superoxide anion and elastase inhibition profile
Confirm activity in target inflammatory model (e.g., acute lung injury, gout models)
Hepatocellular carcinoma cell cycle and apoptosis research
Reported G2/M arrest and caspase activation pathway response
Verify apoptosis endpoints in HepG2 or other liver cancer models
Ergostanoid structure-activity relationship studies
3-ketone and conjugated tetraene structural motif
Assess functional group contributions to anti-inflammatory activity in neutrophil assays
Quality control and standardization of fungal extracts
Analytical reference standard with reported bioactivity profile
Validate HPLC quantification and batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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